![molecular formula C10H6BrN3 B1485431 Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- CAS No. 1622841-08-0](/img/structure/B1485431.png)
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-
Overview
Description
“Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-” is a chemical compound with the linear formula C11H8BrN3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-” consists of a benzonitrile group attached to a 3-bromo-1H-pyrazol-1-yl group . The SMILES string representation of this compound is BrC(C=N1)=CN1CC2=CC=C(C#N)C=C2 .Physical And Chemical Properties Analysis
“Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-” is a solid substance . Its molecular weight is 248.08 .Scientific Research Applications
Synthesis and Structural Studies
Research has explored the synthesis and structural characterization of complexes involving "Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-" derivatives. For instance, the synthesis and spectral studies of cyclic π-perimeter hydrocarbon platinum group metal complexes have been reported, highlighting the role of benzonitrile derivatives as ligands. These complexes were characterized by various spectroscopic methods and single-crystal XRD studies, confirming that the nitrile group remains as a free pendant, not involved in complexation (Sairem et al., 2012).
Application in Ligand Synthesis
There is ongoing research into the development of new ligands based on pyrazole derivatives for potential use in inorganic chemistry. Studies have synthesized compounds containing the pyrazole core, demonstrating their application as ligands. These compounds were characterized by analytical and spectroscopic methods, laying the groundwork for further exploration in ligand synthesis (Faundez-Gutierrez et al., 2014).
Molecular Docking and Theoretical Studies
Research into the molecular structures, spectroscopy, and theoretical analyses of benzonitrile derivatives has been conducted to understand their molecular architecture and optoelectronic properties. These studies include density functional theory (DFT) analyses, FT-IR spectroscopy, and molecular docking studies, providing insights into the electronic structure and potential applications of these compounds in various fields (Bharathi & Santhi, 2017).
Anticancer and Antimicrobial Studies
The evaluation of benzonitrile derivatives for their anticancer and antimicrobial activities has been a significant area of research. Studies have investigated the synthesis of pyrazole derivatives and their in vitro activities, demonstrating potential applications in the treatment of various diseases. These compounds have been tested against different cancer cell lines and bacteria, showing promising results in inhibiting growth and inducing apoptosis in cancer cells (Bharathi & Santhi, 2020).
Safety and Hazards
“Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-” is classified as Aquatic Chronic 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word for this compound is “Warning”, and the hazard statement is H410, which indicates that it is very toxic to aquatic life with long-lasting effects .
Future Directions
Mechanism of Action
Target of action
Benzonitriles and pyrazoles are often used in the synthesis of pharmaceuticals and agrochemicals. They can interact with a wide range of biological targets, depending on their specific structures and functional groups .
Mode of action
The mode of action of these compounds can vary greatly. For example, some benzonitriles and pyrazoles act as enzyme inhibitors, while others might interact with receptors or ion channels .
Biochemical pathways
Again, the affected pathways would depend on the specific targets of the compounds. They could potentially influence a variety of biochemical processes, from signal transduction to metabolic pathways .
Result of action
The molecular and cellular effects of these compounds can be diverse, ranging from changes in enzyme activity to alterations in cell signaling .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
4-(3-bromopyrazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-10-5-6-14(13-10)9-3-1-8(7-12)2-4-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWUWLFIOZXFTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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